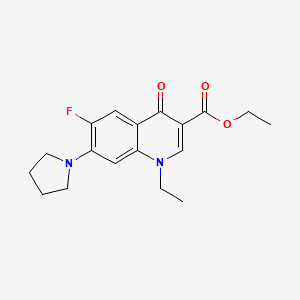

N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of sulfonamide derivatives, similar to the target compound, often involves reactions of amines with sulfonyl chlorides or other sulfonating agents. For example, the synthesis of N-(3-phenylprop-2-yn-1-yl)-sulfonamides from serine and threonine, which undergoes rearrangement to yield pyrrolidin-3-ones, demonstrates the complexity and unexpected outcomes that can arise during the synthesis of sulfonamide compounds (Králová et al., 2019).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by their hydrogen-bonding arrangements and conformations. Studies on isomeric sulfonamides, such as 4-(methylphenylamino)pyridine-3-sulfonamides, have shown that the sulfonamide moiety's conformation is conserved across different molecules, highlighting the structural consistency within this class of compounds (Hulita et al., 2005).

Chemical Reactions and Properties

Sulfonamides, including structures similar to N2-(4-methylphenyl)-N2-(methylsulfonyl)-N1-3-pyridinylalaninamide, participate in a variety of chemical reactions. The reactivity often involves the sulfonamide nitrogen and the sulfonyl group, leading to various rearrangements and the formation of complex structures. For instance, the rearrangement of threonine and serine-based sulfonamides can unexpectedly yield pyrrolidin-3-ones, illustrating the diverse chemical behavior of these compounds (Králová et al., 2019).

Physical Properties Analysis

The physical properties of sulfonamide compounds are influenced by their molecular structure, including hydrogen bonding and molecular conformation. Studies on sulfonamide isomers have shown variations in their hydrogen bonding arrangements, affecting their physical properties, such as solubility and melting points. The detailed analysis of three isomeric 4-(methylphenylamino)pyridine-3-sulfonamides provides insights into how subtle changes in structure can influence the physical properties of these compounds (Hulita et al., 2005).

Applications De Recherche Scientifique

Organic Synthesis and Chemical Structure Analysis

Experimental and Computational Structural Study : A study on the one-pot sulfonyl chloride-pyridine mediated disulfonylation of aniline nitrogen atoms and dehydration of primary amide groups of halogenoanthranilamide derivatives demonstrated the synthesis of N-(2-cyanophenyl)disulfonamides. This research highlights the utility of sulfonyl compounds in organic synthesis and the characterization of their structures through nuclear magnetic resonance (NMR), infrared (IR), mass spectrometric techniques, and density functional theory (DFT) calculations (Mphahlele & Maluleka, 2021).

Metal Complexes Containing Sulfonamides : Research on the interaction of 2-pyridinecarboxaldehyde with N-tosyl-1,2-diaminobenzene leading to the formation of metal complexes showcases the application of sulfonamides in the development of new materials with potential catalytic and pharmaceutical applications (Sousa et al., 2001).

Pharmacological Applications

Drug Metabolism Studies : The application of biocatalysis in drug metabolism was demonstrated in a study where the mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator were prepared using microbial systems. This research provides insights into the metabolism of sulfonamide-based compounds, offering valuable information for drug design and development (Zmijewski et al., 2006).

Antimicrobial Activity : The synthesis and evaluation of novel phenylsulfonyl- and 4-aminophenylsulfonyl-carboximidamides for antimicrobial activities underscore the pharmacological potential of sulfonamide derivatives. This research highlights the ongoing interest in sulfonamides as a basis for developing new antimicrobial agents (Gobis et al., 2012).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(4-methyl-N-methylsulfonylanilino)-N-pyridin-3-ylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S/c1-12-6-8-15(9-7-12)19(23(3,21)22)13(2)16(20)18-14-5-4-10-17-11-14/h4-11,13H,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVKCQUXIKLAFAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C(C)C(=O)NC2=CN=CC=C2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5557035.png)

![2-{2-[3-(2-methoxyphenoxy)-1-azetidinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5557037.png)

![ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5557045.png)

![2-[(2-chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5557048.png)

![2-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B5557050.png)

![N-[(3,4-dimethylphenyl)(3-pyridinyl)methyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5557051.png)

![1-[(4-chloro-1-methyl-1H-indazol-3-yl)methyl]-8-(6-methyl-3-pyridazinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5557054.png)

![{(3R*,4R*)-1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-4-[(4-methyl-1,4-diazepan-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5557065.png)

![1-butyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazole](/img/structure/B5557067.png)

![3-[({2-[4-(dimethylamino)phenyl]ethyl}amino)methyl]-3-piperidinol dihydrochloride](/img/structure/B5557075.png)

![4,4'-([1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diyldiimino)diphenol](/img/structure/B5557097.png)